2-Methyl-5α-androst-2-en-17β-ol-propionate 2-Methyl-5α-androst-2-en-17β-ol-propionate
Brand Name: Vulcanchem
CAS No.: 2984-16-9
VCID: VC0041487
InChI: InChI=1S/C23H36O2/c1-5-21(24)25-20-11-10-18-17-9-8-16-7-6-15(2)14-23(16,4)19(17)12-13-22(18,20)3/h6,16-20H,5,7-14H2,1-4H3/t16-,17+,18+,19+,20+,22+,23+/m1/s1
SMILES: CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(=CC4)C)C)C
Molecular Formula: C23H36O2
Molecular Weight: 344.539

2-Methyl-5α-androst-2-en-17β-ol-propionate

CAS No.: 2984-16-9

Reference Standards

VCID: VC0041487

Molecular Formula: C23H36O2

Molecular Weight: 344.539

2-Methyl-5α-androst-2-en-17β-ol-propionate - 2984-16-9

CAS No. 2984-16-9
Product Name 2-Methyl-5α-androst-2-en-17β-ol-propionate
Molecular Formula C23H36O2
Molecular Weight 344.539
IUPAC Name [(5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
Standard InChI InChI=1S/C23H36O2/c1-5-21(24)25-20-11-10-18-17-9-8-16-7-6-15(2)14-23(16,4)19(17)12-13-22(18,20)3/h6,16-20H,5,7-14H2,1-4H3/t16-,17+,18+,19+,20+,22+,23+/m1/s1
Standard InChIKey XXAHURRFNVUMFU-WHCNIEAUSA-N
SMILES CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(=CC4)C)C)C
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator